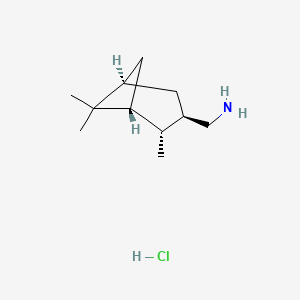![molecular formula C23H44O4 B15179757 [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate CAS No. 97552-69-7](/img/structure/B15179757.png)
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . . This compound is characterized by its unique structure, which includes a dioxolane ring and a laurate ester group.
準備方法
The synthesis of [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate typically involves the reaction of dodecanoic acid with [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol under esterification conditions . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
化学反応の分析
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the laurate group is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in research to develop new bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or metabolic disorders.
Industry: It is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its properties make it suitable for use in various industrial applications.
作用機序
The mechanism of action of [2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release dodecanoic acid and [2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methanol, which may exert biological effects through different mechanisms. The dioxolane ring can interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
類似化合物との比較
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate can be compared with other similar compounds, such as:
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl palmitate: This compound has a similar structure but with a palmitate ester group instead of a laurate group. It may have different physical and chemical properties due to the longer carbon chain.
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl stearate:
[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl oleate: This compound contains an oleate ester group, which introduces unsaturation into the molecule, potentially altering its reactivity and biological activity.
The uniqueness of this compound lies in its specific ester group and the resulting properties, making it suitable for particular applications in research and industry.
特性
CAS番号 |
97552-69-7 |
|---|---|
分子式 |
C23H44O4 |
分子量 |
384.6 g/mol |
IUPAC名 |
(2-heptan-3-yl-1,3-dioxolan-4-yl)methyl dodecanoate |
InChI |
InChI=1S/C23H44O4/c1-4-7-9-10-11-12-13-14-15-17-22(24)25-18-21-19-26-23(27-21)20(6-3)16-8-5-2/h20-21,23H,4-19H2,1-3H3 |
InChIキー |
HGCKVGIEMOPPFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OCC1COC(O1)C(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)

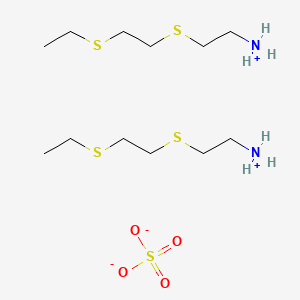
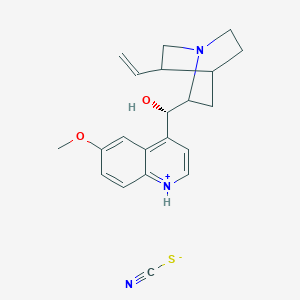
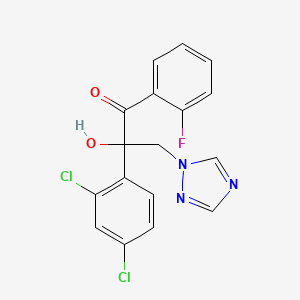
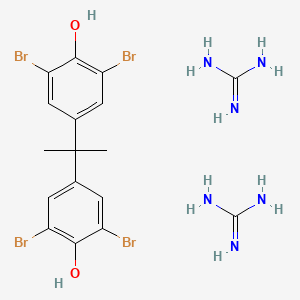
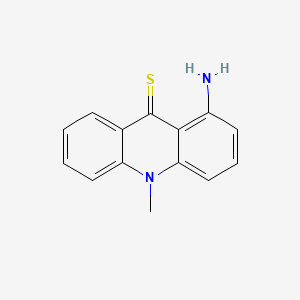
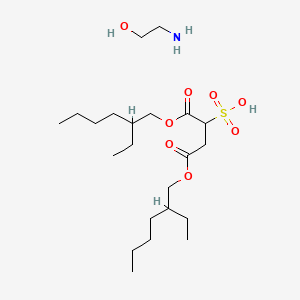
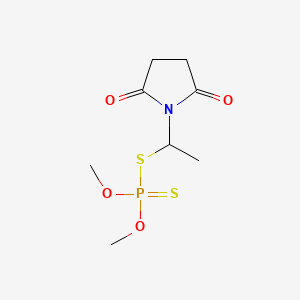
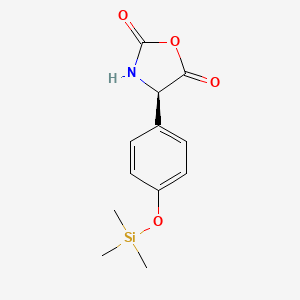
![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
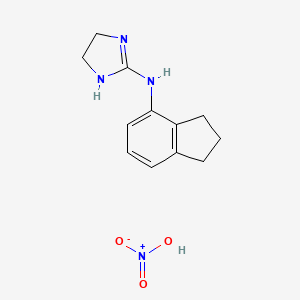
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
